4-Amino-2-chlorobenzamide

Vue d'ensemble

Description

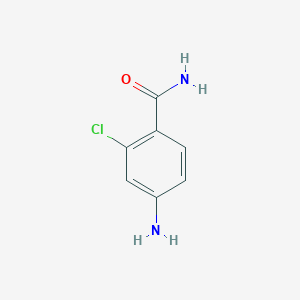

4-Amino-2-chlorobenzamide is an organic compound with the molecular formula C7H7ClN2O It is a derivative of benzamide, characterized by the presence of an amino group at the fourth position and a chlorine atom at the second position on the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-chlorobenzamide typically involves the reaction of 4-amino-2-chlorobenzoic acid with ammonium chloride and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in the presence of 1-hydroxybenzotriazole monohydrate and diisopropylethylamine in N,N-dimethylformamide. The reaction mixture is stirred overnight at room temperature, followed by precipitation and extraction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-2-chlorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.

Reduction Reactions: The compound can be reduced using reagents such as tin(II) chloride dihydrate in ethanol under reflux conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Reduction Reactions: Tin(II) chloride dihydrate in ethanol is commonly used for reduction.

Major Products Formed:

Substitution Reactions: Depending on the substituents introduced, various substituted benzamides can be formed.

Reduction Reactions: Reduction typically yields the corresponding amine derivatives.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, 4-amino-2-chlorobenzamide serves as an important intermediate for creating more complex molecules. Its structure allows for further modifications, making it useful in synthesizing pharmaceuticals and agrochemicals.

Biology

The compound has been studied for its interactions with biological systems:

- Enzyme Inhibition : It acts as an inhibitor for various enzymes, including carbonic anhydrases. Research indicates that it can selectively inhibit carbonic anhydrase IX (CA IX), which is implicated in cancer progression. The IC50 values for CA IX inhibition range from 10.93 nM to 25.06 nM, demonstrating its potency in targeting this enzyme .

- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits significant antibacterial properties against strains like Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates reaching up to 80% at certain concentrations . This suggests potential use in treating resistant bacterial infections.

Medicine

The therapeutic potential of this compound is being explored in various contexts:

- Anticancer Properties : In vitro studies have indicated that this compound can induce apoptosis in breast cancer cell lines (e.g., MDA-MB-231), significantly increasing apoptotic markers compared to control groups . This property highlights its potential role in cancer treatment protocols.

- Pharmaceutical Development : As a precursor in drug synthesis, it is being investigated for its potential therapeutic applications against bacterial infections and inflammatory diseases .

Case Studies and Research Findings

Several key studies illustrate the applications of this compound:

- Enzyme Inhibition Study : A focused study on the inhibition of carbonic anhydrases demonstrated that derivatives of this compound could selectively inhibit CA IX over CA II, showcasing its potential for targeted cancer therapies .

- Apoptosis Induction in Cancer Cells : Research revealed that treatment with this compound led to increased apoptotic markers in MDA-MB-231 cells, indicating its potential as an anticancer agent .

- Antibacterial Activity Evaluation : Comparative analyses showed that this compound exhibited significant antibacterial effects at concentrations lower than many conventional antibiotics, suggesting its utility in treating resistant bacterial infections .

Data Table: Summary of Biological Activities

| Activity Type | Target/Effect | Observations/Results |

|---|---|---|

| Enzyme Inhibition | Carbonic Anhydrase IX | IC50 values between 10.93 nM - 25.06 nM |

| Antimicrobial | Staphylococcus aureus | Up to 80% inhibition at specific doses |

| Anticancer | MDA-MB-231 Breast Cancer Cells | Increased apoptosis markers |

Mécanisme D'action

The mechanism of action of 4-Amino-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chloro groups on the benzene ring allow it to form hydrogen bonds and hydrophobic interactions with target molecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

- 2-Amino-4-chlorobenzamide

- 2-Amino-5-chlorobenzamide

- 3-(Aminosulfonyl)-4-chlorobenzamide

- N-(2-Amino-2-oxoethyl)-4-chlorobenzamide

Comparison: 4-Amino-2-chlorobenzamide is unique due to the specific positioning of the amino and chloro groups, which influences its reactivity and interaction with other molecules. Compared to its isomers, such as 2-Amino-4-chlorobenzamide, it may exhibit different chemical and biological properties due to the variation in the position of functional groups .

Activité Biologique

4-Amino-2-chlorobenzamide is an organic compound with significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H7ClN2O. Its structure features an amino group (-NH2) and a chlorine atom attached to a benzamide framework, which contributes to its reactivity and interaction with biological molecules. The presence of the amino group allows for hydrogen bonding, while the chlorobenzamide moiety can engage with hydrophobic regions in proteins, influencing their activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. The chlorobenzamide portion is believed to facilitate interactions within hydrophobic pockets of proteins, potentially altering their functional states.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : It has been studied for its potential as an enzyme inhibitor, modulating the activity of specific targets involved in cellular processes.

- Antitumor Activity : Preliminary studies suggest that compounds similar to this compound may possess antitumor properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest .

Research Findings and Case Studies

Several studies have explored the biological effects of this compound and its derivatives:

- Enzyme Interaction Studies :

-

Antiproliferative Effects :

- In vitro assays revealed that related compounds exhibited significant antiproliferative effects against various cancer cell lines. For instance, a derivative with structural similarities demonstrated an IC50 value of 1.30 μM against HepG2 cells, suggesting that modifications to the benzamide structure can enhance biological activity .

-

Mechanistic Insights :

- Research into the mechanisms revealed that the compound could induce apoptosis and cause G2/M phase arrest in cancer cells. This was linked to its ability to modulate key signaling pathways involved in cell survival and proliferation.

Comparative Analysis

The following table summarizes key findings related to this compound and its structural analogs:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Amino and chloro substituents | Enzyme inhibition, potential antitumor activity |

| 4-Chloro-3-bromobenzamide | Bromine instead of chlorine | Different reactivity profile |

| 4-Chloro-3-fluorobenzamide | Fluorine substitution | Altered binding dynamics |

| 4-Chloro-3-nitrobenzamide | Nitro group addition | Potentially different electronic effects |

Propriétés

IUPAC Name |

4-amino-2-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCHLLLRWDYHRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465715 | |

| Record name | 4-amino-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211374-81-1 | |

| Record name | 4-Amino-2-chlorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211374811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-amino-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2-CHLOROBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN3579G41A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.